Tricyclohexylphosphine

Catalog No.
S703860
CAS No.
2622-14-2
M.F
C18H33P
M. Wt
280.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclohexylphosphine

CAS Number

2622-14-2

Product Name

Tricyclohexylphosphine

IUPAC Name

tricyclohexylphosphane

Molecular Formula

C18H33P

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H33P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2

InChI Key

WLPUWLXVBWGYMZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Synonyms

NSC 158657; Tricyclohexylphosphine; Tricyclohexylphosphrua;

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Origin and Significance

PCy3 is a synthetic compound not found naturally. Its significance lies in its ability to form stable complexes with various transition metals. These complexes act as catalysts for numerous organic transformations, facilitating crucial chemical reactions in research and industrial settings [].


Molecular Structure Analysis

PCy3 possesses a pyramidal structure with a central phosphorus atom (P) bonded to three cyclohexyl (Cy) groups. The large and bulky cyclohexyl groups contribute to several key features:

  • High Basicity: The electron-donating nature of the cyclohexyl groups makes PCy3 a strong Lewis base (pKa ≈ 9.7) []. This enables it to readily donate electrons to metal centers, forming stable coordination complexes.
  • Large Cone Angle: The bulky cyclohexyl groups create a wide opening around the phosphorus atom, characterized by a large cone angle (around 170°) []. This steric hindrance influences the geometry and reactivity of the formed metal complexes.

Chemical Reactions Analysis

Synthesis

PCy3 is typically synthesized via the reaction of phosphorus trichloride (PCl3) with cyclohexylmagnesium chloride (CyMgCl) in an inert atmosphere [].

PCl3 + 3CyMgCl → PCy3 + 3MgCl2

Reactions as a Ligand

PCy3 participates in numerous organometallic reactions by forming complexes with transition metals. These complexes then act as catalysts for various organic transformations, including:

  • Hydrogenation: PCy3-ligated palladium catalysts are widely used for the selective hydrogenation of alkenes and alkynes [].
  • Hydroformylation: Rhodium complexes containing PCy3 are employed for the hydroformylation of alkenes, producing aldehydes with high regio- and stereo-selectivity [].
  • Cross-coupling Reactions: Nickel and palladium complexes with PCy3 are valuable catalysts for cross-coupling reactions, forming new carbon-carbon bonds between different organic molecules [].

Decomposition

PCy3 is air-sensitive and decomposes upon exposure to air or moisture. It can undergo oxidation to form phosphine oxides, which are less effective ligands [].


Physical And Chemical Properties Analysis

  • Appearance: White solid [].
  • Melting Point: 81-83 °C [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Insoluble in water, soluble in most organic solvents [].
  • Stability: Air- and moisture-sensitive [].

Catalysis

  • Homogeneous Catalysis: PCy3 is a valuable ligand for various homogeneous catalysts used in organic synthesis. Its bulky cyclohexyl groups create a steric environment that influences the selectivity and reactivity of the catalyst. Examples include:
    • Grubbs' catalyst: This Nobel Prize-winning catalyst utilizes PCy3 for olefin metathesis reactions, enabling the formation and cleavage of carbon-carbon double bonds.
    • Crabtree's catalyst: This catalyst containing PCy3 facilitates the homogeneous hydrogenation of alkenes and alkynes.
  • Cross-Coupling Reactions: PCy3 serves as a ligand in various cross-coupling reactions, forming new carbon-carbon bonds between different organic molecules. Examples include:
    • Suzuki-Miyaura coupling: This reaction couples aryl or vinyl halides with organoboron compounds, employing PCy3 as a common ligand.
    • Heck reaction: This reaction forms alkenes from alkenes and aryl or vinyl halides, often utilizing PCy3 as a ligand.

Coordination Chemistry

PCy3's strong electron-donating ability (high basicity) makes it a versatile ligand for stabilizing metal centers in coordination complexes. These complexes exhibit diverse properties and applications, including:

  • Activation of Small Molecules: Certain PCy3-containing complexes activate small molecules like hydrogen, enabling their participation in various catalytic reactions.
  • Material Science: PCy3-ligated metal complexes find applications in material science, such as precursors for the synthesis of functional materials with specific properties.

Medicinal Chemistry

PCy3 plays a role in the development of new therapeutic agents by:

  • Stabilizing Metal-Based Drugs: Some metal-based drugs like platinum-based anticancer agents utilize PCy3 to improve their solubility and stability in biological environments.
  • Delivery Systems: PCy3-functionalized nanoparticles are being explored for targeted drug delivery, leveraging its ability to interact with specific biological targets.

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H251 (22.95%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H302 (11.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (22.95%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

2622-14-2

Wikipedia

Tricyclohexylphosphine

General Manufacturing Information

Phosphine, tricyclohexyl-: ACTIVE

Dates

Modify: 2023-08-15
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

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